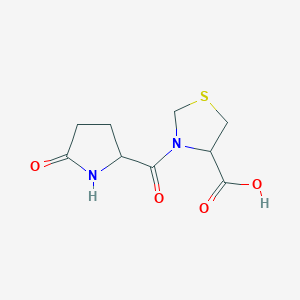

3-Pyroglutamylthiazolidine-4-carboxylic acid

Beschreibung

Eigenschaften

IUPAC Name |

3-(5-oxopyrrolidine-2-carbonyl)-1,3-thiazolidine-4-carboxylic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H12N2O4S/c12-7-2-1-5(10-7)8(13)11-4-16-3-6(11)9(14)15/h5-6H,1-4H2,(H,10,12)(H,14,15) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UUTKICFRNVKFRG-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(=O)NC1C(=O)N2CSCC2C(=O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H12N2O4S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90861268 |

Source

|

| Record name | 3-(5-Oxoprolyl)-1,3-thiazolidine-4-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90861268 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

244.27 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

117241-40-4 |

Source

|

| Record name | Pidotimod | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0117241404 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

Foundational & Exploratory

Technical Guide: Synthesis and Discovery of Pidotimod (3-Pyroglutamylthiazolidine-4-carboxylic acid)

Topic: "3-Pyroglutamylthiazolidine-4-carboxylic acid" (Pidotimod) Synthesis and Discovery Content Type: In-depth Technical Guide Audience: Researchers, Scientists, Drug Development Professionals

Executive Summary

Pidotimod (Chemical Name: (4R)-3-[(2S)-5-oxopyrrolidine-2-carbonyl]-1,3-thiazolidine-4-carboxylic acid) is a synthetic dipeptide immunomodulator. Unlike bacterial lysates or recombinant cytokines, Pidotimod is a chemically defined small molecule (MW: 244.27 g/mol ) with high oral bioavailability.

This guide analyzes the chemical evolution of Pidotimod, from its discovery by Poli Industria Chimica to modern "green" synthesis pathways. It details the critical stereochemical challenges in coupling L-pyroglutamic acid with L-thiazolidine-4-carboxylic acid and provides actionable protocols for laboratory and industrial-scale synthesis.

Discovery & Historical Context

The discovery of Pidotimod in the early 1990s by the Italian pharmaceutical company Poli Industria Chimica marked a shift in immunostimulant therapy. The goal was to synthesize a molecule that mimicked the activity of thymic hormones but possessed the stability and oral bioavailability of a small molecule.

-

Discovery Logic: Researchers identified that the pyrrolidone ring (mimicking the N-terminus of many biologically active peptides) and the thiazolidine ring (a sulfur-containing heterocycle derived from cysteine) could be coupled to create a rigid, metabolically stable scaffold capable of interacting with immune receptors.

-

Therapeutic Class: Biologic Response Modifier (BRM).

-

First Approval: Italy (1993).

Chemical Identity & Stereochemistry

The biological activity of Pidotimod is strictly dependent on its stereochemistry. It contains two chiral centers, both requiring specific configurations.

-

IUPAC Name: (4R)-3-[(2S)-5-oxopyrrolidine-2-carbonyl]-1,3-thiazolidine-4-carboxylic acid.

-

Components:

-

(S)-Pyroglutamic acid (L-Pyroglutamic acid): The acylating moiety.

-

(R)-Thiazolidine-4-carboxylic acid (L-Thioproline): The nucleophilic amine component.

-

-

Configuration: The molecule must maintain the (4R, 2S) configuration. Inversion at either center (racemization) significantly reduces immunomodulatory efficacy.

Synthesis Pathways[1][2][3][4][5][6][7]

The Retrosynthetic Logic

The synthesis is a convergent peptide coupling. The core challenge is forming the amide bond between the secondary amine of the thiazolidine ring (sterically hindered) and the carboxylic acid of the pyroglutamic ring without inducing racemization or ring opening.

Caption: Retrosynthetic analysis showing the convergent assembly of the thiazolidine and pyroglutamic moieties.

Route A: Traditional Active Ester Method (Patent CN102167727A)

This is the classical route used in early manufacturing. It relies on activating the pyroglutamic acid to overcome the poor nucleophilicity of the thiazolidine nitrogen.

-

Step 1: Thiazolidine Formation

-

Step 2: Activation

-

Reagents: Dicyclohexylcarbodiimide (DCC) or Mixed Anhydride (Isobutyl chloroformate).

-

Issue: Early methods used pentachlorophenol to create active esters, which is now avoided due to high toxicity.

-

-

Step 3: Coupling & Hydrolysis

-

The activated pyroglutamate reacts with the thiazolidine ester.

-

Acid hydrolysis removes the protecting group.

-

Route B: Industrial One-Pot Method (Optimized)

Modern industrial protocols (e.g., Patent CN104447947A) utilize a one-pot approach to maximize yield and minimize waste.

-

Innovation: Uses specific solvent systems (e.g., Ethyl Acetate/Dichloromethane) and optimized temperature control (-5°C to RT) to permit direct coupling without isolating unstable intermediates.

-

Reagents: DCC/DMAP (4-Dimethylaminopyridine) is the standard coupling system.

-

Yield: ~70–75% (High Purity >99.8%).[1]

Route C: Boronic Acid Catalysis (Green Chemistry)

A newer, "green" approach (Patent CN106632594A) utilizes boronic acid catalysts to facilitate dehydrative condensation.

-

Mechanism: The boronic acid forms a temporary mixed anhydride-like intermediate with the carboxylic acid, activating it for attack by the amine.

-

Advantage: Avoids toxic coupling agents (DCC, thionyl chloride) and urea byproducts.

-

Status: Emerging technology, primarily used in pilot scales.

Detailed Experimental Protocol

The following protocol is based on the optimized Active Ester/DCC method, which remains the industry standard for reliability.

Phase 1: Synthesis of Intermediate (L-Thiazolidine-4-carboxylic acid)

-

Dissolution: Dissolve L-Cysteine Hydrochloride (157.6 g, 1.0 mol) in water (300 mL).

-

Cyclization: Add Formaldehyde (37% solution, 85 mL) dropwise at 20°C. Stir for 2 hours.

-

Crystallization: Adjust pH to 6.0 with Pyridine or NaOH. Cool to 4°C.

-

Isolation: Filter the white precipitate, wash with ethanol, and dry.

-

Checkpoint: Verify melting point (196–197°C, dec).

-

Phase 2: Coupling (Pidotimod Synthesis)

-

Setup: In a 3-neck flask under Nitrogen, suspend L-Pyroglutamic acid (129 g, 1.0 mol) and L-Thiazolidine-4-carboxylic acid tert-butyl ester (189 g, 1.0 mol) in Dichloromethane (DCM, 1.5 L).

-

Activation: Cool to -5°C. Add DCC (226 g, 1.1 mol) dissolved in DCM dropwise over 1 hour.

-

Catalysis: Add DMAP (5 g) as a catalyst.

-

Reaction: Allow to warm to Room Temperature (RT) and stir for 12 hours. The mixture will become thick with dicyclohexylurea (DCU) precipitate.

-

Workup:

-

Filter off the DCU byproduct.

-

Wash the filtrate with 5% Citric Acid, 5% NaHCO3, and Brine.

-

Dry over Na2SO4 and evaporate to obtain the oily ester intermediate.

-

-

Hydrolysis: Dissolve the oil in Trifluoroacetic acid (TFA) / DCM (1:1) at 0°C to remove the tert-butyl group.[4] Stir 2 hours.

-

Purification: Evaporate TFA. Recrystallize the residue from water/acetone.

Phase 3: Quality Control (QC) Parameters

-

Appearance: White crystalline powder.[5]

-

Purity (HPLC): >99.0%.[1]

-

Specific Rotation:

to

Process Optimization & Data Analysis

Yield Comparison of Synthetic Routes

| Parameter | Route A: Acid Chloride | Route B: Active Ester (DCC) | Route C: Boronic Acid (Green) |

| Coupling Agent | Thionyl Chloride | DCC / DMAP | 3,5-bis(trifluoromethyl)phenylboronic acid |

| Reaction Temp | -20°C to 0°C | -5°C to RT | Reflux (Solvent dependent) |

| Racemization Risk | High | Low | Very Low |

| Crude Yield | 40 - 50% | 80 - 85% | 70 - 75% |

| Final Yield (Cryst.) | ~30% | 58 - 70% | ~72% |

| Toxicity Profile | High (SOCl2, corrosive) | Moderate (DCC is sensitizer) | Low |

Mechanism of Action (Biological Context)

While this guide focuses on synthesis, understanding the target mechanism validates the need for high stereochemical purity. Pidotimod acts as a "biological response modifier" by upregulating Toll-Like Receptors (TLRs).

Caption: Pidotimod stimulates innate immunity via Dendritic Cell maturation and TLR upregulation, leading to a Th1-polarized adaptive response.[6][7][5][1][2][3][4][8][9][10][11]

References

- Poli Industria Chimica. (1993). Pidotimod: A new biological response modifier. Drugs of Today.

- Coppi, G., et al. (1994). Pharmacological and toxicological activities of Pidotimod. Arzneimittel-Forschung/Drug Research.

-

Patent CN102167727B. (2012). Synthesis method of Pidotimod. Google Patents. Link

-

Patent CN104447947A. (2015). Process for producing Pidotimod (One-Pot Method). Google Patents. Link

-

Patent CN106632594A. (2017). Pidotimod synthesis method (Boronic Acid Catalysis). Google Patents. Link

-

Riboldi, P., et al. (2009). Pidotimod: a reappraisal. International Journal of Immunopathology and Pharmacology. Link

-

PubChem. (2024). Pidotimod Compound Summary. National Library of Medicine. Link

Sources

- 1. CN102167727B - Synthesis method of pidotimod - Google Patents [patents.google.com]

- 2. CN102167727A - Synthesis method of pidotimod - Google Patents [patents.google.com]

- 3. Amino acid dependent formaldehyde metabolism in mammals - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. US20140330008A1 - Process for the preparation of boronic acid intermediates - Google Patents [patents.google.com]

- 6. CN106749515B - Method for synthesizing pidotimod - Google Patents [patents.google.com]

- 7. Catalyst-Controlled Enantioselective and Regiodivergent Addition of Aryl Boron Nucleophiles to N-alkyl Nicotinate Salts - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. researchgate.net [researchgate.net]

- 10. dial.uclouvain.be [dial.uclouvain.be]

- 11. scispace.com [scispace.com]

Technical Guide: Mechanism of Action of 3-Pyroglutamylthiazolidine-4-carboxylic acid (Pidotimod)

[1][2]

Executive Summary

3-Pyroglutamylthiazolidine-4-carboxylic acid , commonly known as Pidotimod , is a synthetic dipeptide immunostimulant (biological response modifier).[1][2][3][4][5][6][7][8] Unlike direct antimicrobial agents, it functions by potentiating the host's innate and adaptive immune responses.[5][7] Its primary utility lies in the management of recurrent respiratory infections (RRIs) and the reversal of immune senescence or suppression.

This guide provides a granular analysis of its pharmacodynamics, focusing on the TLR-2/NF-κB signaling axis , dendritic cell (DC) maturation, and Th1 polarization. It also outlines standardized protocols for validating these mechanisms in a research setting.

Molecular Identity & Physicochemical Profile

Pidotimod is a dipeptide formed by the condensation of L-pyroglutamic acid and L-thiazolidine-4-carboxylic acid.[5] Its high water solubility and stability contribute to its favorable oral bioavailability (~45%).

Table 1: Physicochemical Properties

| Property | Specification |

| IUPAC Name | (4R)-3-[(2S)-5-oxopyrrolidine-2-carbonyl]-1,3-thiazolidine-4-carboxylic acid |

| Common Name | Pidotimod |

| CAS Number | 121808-62-6 |

| Molecular Formula | C₉H₁₂N₂O₄S |

| Molecular Weight | 244.27 g/mol |

| Solubility | Soluble in water (2 mg/mL); slightly soluble in ethanol |

| pKa | ~3.03 (Carboxylic acid moiety) |

| Appearance | White to off-white crystalline powder |

| Stereochemistry | Contains two chiral centers; biologically active form is the (S,R)-isomer |

Mechanism of Action: The Immunological Cascade

Pidotimod acts as a "biological response modifier" by engaging pattern recognition receptors (PRRs) and modulating downstream kinase activity.

Innate Immunity Enhancement

The molecule's primary target appears to be the Toll-Like Receptors (TLRs) , specifically TLR-2 and TLR-7 , expressed on the surface of epithelial cells and innate immune cells.

-

Dendritic Cell (DC) Maturation: Pidotimod induces the phenotypic maturation of immature DCs.[9] This is quantified by the upregulation of co-stimulatory molecules CD80, CD86, and the antigen-presenting complex HLA-DR .

-

Phagocytosis: It enhances the chemotactic and phagocytic activity of neutrophils and macrophages, likely through the upregulation of complement receptors (CR1/CR3).

Adaptive Immunity & Th1 Polarization

Pidotimod corrects the Th1/Th2 imbalance often seen in atopic or immunocompromised states.

-

Cytokine Modulation: It promotes the secretion of IL-12 , IFN-γ , and IL-2 (Th1 cytokines) while modulating Th2 cytokines (IL-4, IL-5).

-

T-Cell Proliferation: The release of IL-12 by matured DCs drives the differentiation of naive T-cells (Th0) into effector Th1 cells, essential for antiviral and intracellular bacterial defense.

Signaling Pathways: The TLR/NF-κB Axis[11][12]

The molecular transducer for Pidotimod’s effects is the NF-κB pathway . Upon binding/activating TLRs, Pidotimod initiates a signal transduction cascade that results in the nuclear translocation of NF-κB, driving the transcription of pro-inflammatory genes.

Key Pathway Interactions:

-

TLR Activation: Up-regulation of TLR-2/TLR-7.

-

MyD88 Recruitment: Recruitment of the adaptor protein MyD88.[10]

-

MAPK Modulation: Pidotimod has a dual effect; it can activate ERK/p38 to support cytokine production but has also been observed to inhibit excessive TNF-α-induced ERK phosphorylation, preventing deleterious inflammation (cytokine storm).

-

NF-κB Translocation: Phosphorylation of IκB leads to its degradation, allowing the p65/p50 NF-κB complex to enter the nucleus.

Visualization: Pidotimod Signaling Cascade

Figure 1: The proposed signaling cascade of Pidotimod.[2][9] The molecule engages TLRs, recruiting MyD88 and activating NF-κB and MAPK pathways to drive immunomodulatory gene expression.

Experimental Validation Protocols

To validate the mechanism of action in a laboratory setting, the following protocols are recommended. These assays provide quantitative data on DC maturation and Phagocytosis.

Protocol A: Dendritic Cell Maturation Assay (Flow Cytometry)

Objective: To quantify the upregulation of maturation markers (CD80, CD86, HLA-DR) on human monocyte-derived dendritic cells (moDCs) following Pidotimod treatment.

-

Isolation: Isolate Peripheral Blood Mononuclear Cells (PBMCs) from healthy donor buffy coats using density gradient centrifugation (Ficoll-Paque).

-

Monocyte Selection: Purify CD14+ monocytes using magnetic bead separation (MACS).

-

Differentiation: Culture monocytes for 6 days in RPMI-1640 supplemented with 10% FBS, GM-CSF (50 ng/mL) , and IL-4 (20 ng/mL) to generate immature DCs (iDCs).

-

Treatment:

-

Staining: Harvest cells and stain with fluorescently conjugated antibodies: Anti-CD11c (DC marker), Anti-HLA-DR, Anti-CD80, Anti-CD86.

-

Analysis: Acquire data on a Flow Cytometer (e.g., BD FACSCanto). Gate on CD11c+ population and measure Mean Fluorescence Intensity (MFI) of maturation markers.

Protocol B: Macrophage Phagocytosis Assay

Objective: To measure the enhancement of phagocytic efficiency in macrophages treated with Pidotimod.

-

Cell Line: Use RAW 264.7 (murine macrophage) or THP-1 (human monocyte) cells differentiated with PMA (100 nM for 24h).

-

Treatment: Incubate macrophages with Pidotimod (10–100 µg/mL) for 24 hours.

-

Target Preparation: Use FITC-labeled E. coli particles or Zymosan A bioparticles.

-

Co-incubation: Add fluorescent particles to the macrophage culture at a ratio of 10:1 (particle:cell). Incubate for 2 hours at 37°C.

-

Quenching: Wash cells with cold PBS and add Trypan Blue (0.4%) briefly to quench extracellular fluorescence (ensuring only internalized particles are measured).

-

Quantification:

-

Microscopy: Count cells containing >3 particles (Phagocytic Index).

-

Flow Cytometry: Measure the percentage of FITC-positive cells.

-

Visualization: Experimental Workflow

Figure 2: Workflow for validating Pidotimod's immunomodulatory effects on Dendritic Cells and Macrophages.

References

-

Ferrario, B. E., et al. (2015). Pidotimod: the state of art. Clinical & Molecular Allergy. [Link]

-

Carta, S., et al. (2013). Modulation of airway epithelial cell functions by Pidotimod: NF-kB cytoplasmatic expression and its nuclear translocation are associated with an increased TLR-2 expression. Italian Journal of Pediatrics. [Link]

-

Riboldi, P., et al. (2009). Pidotimod: a reappraisal. International Journal of Immunopathology and Pharmacology. [Link]

-

Mahajan, M., et al. (2014). Pidotimod: In-depth review of current evidence.[2] Perspectives in Clinical Research. [Link]

Sources

- 1. Pidotimod | C9H12N2O4S | CID 65944 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Pidotimod: In-depth review of current evidence - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Pidotimod | 121808-62-6 [chemicalbook.com]

- 4. researchgate.net [researchgate.net]

- 5. From Legacy to Innovation: Pidotimod’s Expanding Therapeutic Horizon - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

- 9. Pidotimod: the state of art | springermedizin.de [springermedizin.de]

- 10. Roles of TLR/MyD88/MAPK/NF-κB Signaling Pathways in the Regulation of Phagocytosis and Proinflammatory Cytokine Expression in Response to E. faecalis Infection | PLOS One [journals.plos.org]

- 11. researchgate.net [researchgate.net]

- 12. researchgate.net [researchgate.net]

Biological Activity of 3-Pyroglutamylthiazolidine-4-carboxylic Acid Derivatives

This technical guide details the biological activity, synthesis, and mechanistic underpinnings of 3-Pyroglutamylthiazolidine-4-carboxylic acid (commonly known as Pidotimod ) and its functional derivatives. It is designed for researchers requiring actionable protocols and deep mechanistic insight.

Technical Whitepaper | Version 2.0

Executive Summary

3-Pyroglutamylthiazolidine-4-carboxylic acid (Pidotimod) represents a unique class of synthetic dipeptides acting as a biological response modifier (BRM). Unlike direct antimicrobials, it functions by potentiating the host immune response. While the parent compound is a standard-of-care immunostimulant for recurrent respiratory infections (RRIs), recent structural derivatives have demonstrated expanded utility, including neuraminidase inhibition (anti-influenza) and antioxidant activity .

This guide dissects the molecular mechanisms of the parent scaffold, explores the Structure-Activity Relationship (SAR) of its derivatives, and provides validated protocols for synthesis and bioassay assessment.

Molecular Architecture & Synthesis

The core structure consists of L-pyroglutamic acid linked to L-thiazolidine-4-carboxylic acid via a peptide bond. The biological activity is highly stereospecific; the (4R)-3-[(2S)-5-oxopyrrolidine-2-carbonyl] configuration is essential for optimal receptor binding.

Validated Synthesis Protocol

Objective: Synthesis of Pidotimod via condensation activation. Yield Target: >85% Purity Target: >98% (HPLC)

Reagents:

-

L-Pyroglutamic acid (Starting material A)

-

L-Thiazolidine-4-carboxylic acid (Starting material B)

-

Dicyclohexylcarbodiimide (DCC) or Carbonyldiimidazole (CDI) (Coupling agent)

-

Triethylamine (TEA)

-

Dichloromethane (DCM) / Dimethylformamide (DMF)

Step-by-Step Workflow:

-

Activation: Dissolve L-pyroglutamic acid (1 eq) in dry DMF. Add CDI (1.1 eq) at 0°C under nitrogen atmosphere. Stir for 1 hour to form the reactive acyl imidazole intermediate. Checkpoint: Evolution of CO2 gas must cease.

-

Coupling: Add L-thiazolidine-4-carboxylic acid (1 eq) and TEA (1.2 eq) to the reaction mixture.

-

Reaction: Allow to warm to room temperature and stir for 12–24 hours.

-

Work-up: Evaporate solvent under reduced pressure. Dissolve residue in water, acidify to pH 2.5 with HCl.

-

Purification: Precipitate the crude product. Recrystallize from water/ethanol.

-

Validation: Verify structure via 1H-NMR and Mass Spectrometry (m/z 244.27).

Synthesis Pathway Diagram

Caption: Synthetic route for 3-Pyroglutamylthiazolidine-4-carboxylic acid via active ester intermediate.

Mechanism of Action: The Immunomodulatory Axis

Pidotimod and its bioactive derivatives do not kill pathogens directly. Instead, they "prime" the innate immune system. The mechanism is multi-modal, centering on Toll-Like Receptor (TLR) signaling and Dendritic Cell (DC) maturation.

Key Signaling Pathways

-

TLR2/TLR7 Activation: Pidotimod upregulates TLR2 and TLR7 expression on the surface of epithelial cells and macrophages.

-

NF-κB Translocation: Downstream signaling triggers the translocation of NF-κB to the nucleus, initiating the transcription of pro-inflammatory cytokines (IL-12, TNF-α).

-

NLRP12 Modulation: Recent evidence suggests Pidotimod upregulates NLRP12 , a NOD-like receptor that acts as a negative regulator of non-canonical NF-κB, preventing excessive inflammation while maintaining antimicrobial vigilance.

-

Th1 Polarization: By increasing IL-12 production from DCs, the compound shifts the T-cell balance from Th2 (allergic/humoral) toward Th1 (cellular/antiviral).

Mechanistic Pathway Diagram

Caption: Immunomodulatory signaling cascade involving TLR upregulation and NLRP12-mediated regulation.[1][2]

Structure-Activity Relationship (SAR)

Modifications to the thiazolidine-4-carboxylic acid scaffold yield derivatives with distinct pharmacological profiles.

Comparative Activity Profile

| Derivative Class | Structural Modification | Primary Activity | Key Metric (Example) |

| Pidotimod (Parent) | 3-Pyroglutamyl substitution | Immunostimulation (Th1 shift) | Phagocytosis Index ↑ 2-fold |

| Thiazolidine-4-ones | Carbonyl at C4, Aryl at C2 | Neuraminidase Inhibition (Flu) | IC50: 0.14 µM (H1N1) |

| Ester Derivatives | Methyl/Ethyl ester at C4-COOH | Enhanced Lipophilicity/Bioavailability | Increased Membrane Permeability |

| C2-Aryl Derivatives | Phenyl ring addition at C2 | Antioxidant / Anticancer | Radical Scavenging >50% |

The "Influenza Pivot"

Recent research highlights that while the N-pyroglutamyl group drives immunomodulation, substituting the N-acyl group with specific aromatic moieties and modifying the C2 position of the thiazolidine ring can convert the scaffold into a potent Neuraminidase Inhibitor (anti-influenza agent).

-

Critical SAR Finding: The carboxylic acid at C4 is essential for electrostatic interaction with the arginine triad in the neuraminidase active site.

Experimental Validation Protocols

To ensure data integrity, use these self-validating protocols.

Phagocytosis Assay (Polymorphonuclear Leukocytes - PMN)

Purpose: Quantify the immunostimulatory effect of Pidotimod derivatives.

-

Isolation: Isolate PMNs from peripheral blood using a Ficoll-Hypaque gradient.

-

Treatment: Incubate PMNs (

cells/mL) with the test derivative (1, 10, 100 µg/mL) for 1 hour at 37°C.-

Positive Control: Pidotimod (100 µg/mL).

-

Negative Control: PBS vehicle.

-

-

Challenge: Add opsonized latex beads or Candida albicans (ratio 10:1 beads:cell). Incubate for 30 mins.

-

Staining: Cytospin cells, stain with Giemsa.

-

Quantification: Count 200 cells via microscopy.

-

Phagocytic Index (PI): % of cells with ingested beads.

-

Phagocytic Capacity (PC): Mean number of beads per positive cell.

-

-

Validation Rule: The Positive Control must show a statistically significant increase (p<0.05) over the Negative Control for the assay to be valid.

Neuraminidase Inhibition Assay (Fluorometric)

Purpose: Screen derivatives for direct anti-viral enzymatic inhibition.

-

Substrate: 2'-(4-Methylumbelliferyl)-α-D-N-acetylneuraminic acid (MUNANA).

-

Enzyme: Influenza A Neuraminidase (recombinant or viral lysate).

-

Reaction:

-

Mix 10 µL Enzyme + 10 µL Test Compound (serial dilutions).

-

Incubate 30 mins at 37°C.

-

Add 30 µL MUNANA substrate.

-

Incubate 60 mins at 37°C.

-

-

Stop: Add 150 µL Stop Solution (0.1 M Glycine, pH 10.7, 25% Ethanol).

-

Read: Fluorescence (Ex 365 nm / Em 450 nm).

-

Calculation: Plot % Inhibition vs. Log[Concentration] to determine IC50.

Safety & Toxicology

Pidotimod and its close analogs exhibit a high safety profile, attributed to their peptide-like nature which allows for metabolic breakdown into non-toxic amino acid byproducts.

-

LD50 (Rat, Oral): >8000 mg/kg (Practically non-toxic).

-

Teratogenicity: No adverse effects observed in embryofetal development studies.[3]

-

Metabolism: Minimally metabolized in the liver; excreted largely unchanged in urine (Pidotimod), reducing drug-drug interaction risks.

References

-

Riboldi, P. et al. (2009). Pidotimod: a reappraisal. International Journal of Immunopathology and Pharmacology. Link

-

Carta, S. et al. (2013). The immunomodulatory molecule Pidotimod induces the expression of the NOD-like receptor NLRP12. Immunology. Link

-

Liu, Y. et al. (2021).[4] Design, synthesis, and bioassay of 4-thiazolinone derivatives as influenza neuraminidase inhibitors. Bioorganic & Medicinal Chemistry Letters. Link

-

Ucciferri, C. et al. (2017). Pidotimod: Mechanism of action and clinical efficacy. Therapeutic Advances in Respiratory Disease. Link

-

Mahajan, S. et al. (2023). Synthesis and inhibitory effects of thiazolidine-4-carboxylic acid derivatives against influenza A. Journal of Enzyme Inhibition and Medicinal Chemistry. Link

Sources

- 1. Recent advances in synthetic strategies and SAR of thiazolidin-4-one containing molecules in cancer therapeutics - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Pidotimod | C9H12N2O4S | CID 65944 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. medchemexpress.com [medchemexpress.com]

- 4. Design, synthesis, and bioassay of 4-thiazolinone derivatives as influenza neuraminidase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

Technical Whitepaper: 3-Pyroglutamylthiazolidine-4-carboxylic Acid (Pidotimod) as an Immunomodulating Agent

Executive Summary

3-Pyroglutamylthiazolidine-4-carboxylic acid (commonly known as Pidotimod ) represents a distinct class of synthetic biological response modifiers (BRMs). Unlike bacterial lysates or non-specific immunostimulants, Pidotimod is a chemically defined dipeptide (pGlu-Thia) that exerts a dual mechanism of action: it reinforces innate immune barriers through Toll-Like Receptor (TLR) upregulation while simultaneously orchestrating an adaptive shift towards a Th1-dominant cytokine profile. This guide delineates the physicochemical properties, signal transduction pathways, and validation protocols required to assess its efficacy in immunotherapeutic development.

Molecular Identity & Physicochemical Properties[1][2][3]

Pidotimod is a synthetic dipeptide composed of L-pyroglutamic acid and L-thiazolidine-4-carboxylic acid.[1] Its high purity and defined chemical structure allow for precise pharmacokinetic profiling, distinguishing it from heterogeneous biological extracts.

| Property | Specification |

| IUPAC Name | (4R)-3-[(2S)-5-oxopyrrolidine-2-carbonyl]-1,3-thiazolidine-4-carboxylic acid |

| Common Name | Pidotimod |

| Molecular Formula | C9H12N2O4S |

| Molecular Weight | 244.27 g/mol |

| Solubility | Highly soluble in water (>2 mg/mL); Soluble in DMSO |

| Melting Point | 192–198°C |

| Stereochemistry | L,L-configuration (essential for biological activity) |

Mechanistic Pharmacodynamics

The immunomodulating efficacy of Pidotimod stems from its ability to bridge innate and adaptive immunity.

Innate Immunity: TLR2 and NF-κB Activation

Pidotimod acts as a ligand-mimetic that upregulates the expression of Toll-Like Receptor 2 (TLR2) on the surface of macrophages and dendritic cells.[2] This interaction triggers the MyD88-dependent signaling cascade.

-

Causality: TLR2 activation leads to the phosphorylation of IκB kinase (IKK), resulting in the degradation of IκB and the subsequent release of NF-κB .

-

Outcome: Translocation of NF-κB to the nucleus initiates the transcription of pro-inflammatory cytokines (TNF-α, IL-12) and antimicrobial peptides, enhancing phagocytic activity.

Adaptive Immunity: Th1 Polarization

A critical failure in chronic respiratory infections is the persistence of a Th2-skewed immune response (allergic/anti-inflammatory profile). Pidotimod induces Dendritic Cell (DC) maturation , promoting the secretion of IL-12.

-

Causality: High IL-12 levels drive naive CD4+ T-cells to differentiate into Th1 effector cells .

-

Outcome: Increased production of IFN-γ and IL-2 , which are necessary for viral clearance and macrophage activation.

Signal Transduction Pathway Visualization

Figure 1: Signal transduction pathway showing Pidotimod-induced TLR2 upregulation leading to NF-κB translocation and Th1 cytokine synthesis.[1][3]

Preclinical Validation Protocols

To validate the immunomodulatory profile of Pidotimod, researchers must utilize self-validating assays that quantify both phagocytic efficiency and cytokine modulation.

Protocol A: Macrophage Phagocytosis Assay (pHrodo Method)

This protocol measures the "Phagocytic Index" using pH-sensitive bioparticles that only fluoresce inside the acidic phagosome, eliminating false positives from non-specific surface binding.

Materials:

-

Murine peritoneal macrophages or human monocyte-derived macrophages (MDMs).

-

Pidotimod stock solution (dissolved in culture medium).

-

pHrodo™ Red E. coli BioParticles.[4]

-

Flow Cytometer (PE/Red channel).

Workflow:

-

Seeding: Plate macrophages at

cells/well in 24-well plates. -

Priming: Treat cells with Pidotimod (10, 50, 100 µg/mL) for 24 hours. Include a LPS positive control (1 µg/mL) and a media-only negative control.

-

Challenge: Add pHrodo™ BioParticles (1 mg/mL) and incubate at 37°C for 2 hours.

-

Termination: Wash cells 3x with ice-cold PBS to stop phagocytosis.

-

Acquisition: Harvest cells and analyze via flow cytometry.

-

Calculation:

Protocol B: Cytokine Profiling (Th1/Th2 Shift)

This assay validates the shift from a Th2 (allergic) to a Th1 (antiviral) phenotype.

Experimental Setup:

-

Isolate Peripheral Blood Mononuclear Cells (PBMCs).[5]

-

Stimulate with Pidotimod (100 µg/mL) vs. Control for 48 hours.

-

Harvest supernatant and analyze via ELISA or Multiplex Bead Array.

Expected Data Output:

| Cytokine | Role | Control Level (pg/mL) | Pidotimod Treated (pg/mL) | Trend |

| IL-12 | Th1 Driver | Significant Increase | ||

| IFN-γ | Antiviral | Significant Increase | ||

| IL-4 | Th2 Driver | Decrease / Neutral | ||

| TNF-α | Pro-inflammatory | Moderate Increase |

Experimental Workflow Visualization

Figure 2: Integrated experimental workflow for validating Pidotimod's immunomodulatory activity across cellular and molecular endpoints.

Clinical Translation & Therapeutic Scope

The molecular mechanisms described above translate directly to clinical efficacy, particularly in pediatric populations and patients with chronic respiratory conditions.[6]

-

Recurrent Respiratory Tract Infections (RRTIs): Pidotimod restores the defective immune response in children, reducing the frequency and severity of infections by enhancing chemotaxis and phagocytosis.

-

COPD Exacerbations: By upregulating antimicrobial peptides and normalizing the Th1/Th2 balance, Pidotimod reduces the oxidative stress burden and infection rate in COPD patients.

-

Antibiotic Synergy: Pidotimod is often used as an adjuvant therapy. It does not have direct bactericidal activity but enhances the host's ability to clear pathogens weakened by antibiotics.

References

-

Riboldi, P., Gerosa, M., & Meroni, P. L. (2009). Pidotimod: a reappraisal. International Journal of Immunopathology and Pharmacology.

-

Ferrario, B. E., et al. (2013). Pidotimod acts as an adjuvant in the specific immune response against influenza virus. Clinical and Experimental Immunology.

-

Puggioni, F., et al. (2019). Immunostimulants in respiratory diseases: focus on Pidotimod. Multidisciplinary Respiratory Medicine.

-

Carta, S., et al. (2013). Modulation of airway epithelial cell functions by Pidotimod: NF-kB cytoplasmatic expression and its nuclear translocation are associated with an increased TLR-2 expression.[2] Italian Journal of Pediatrics.

-

Mahla, R. S. (2016). Sweeten PAMPs: Role of Sugar Complexed PAMPs in Innate Immunity and Vaccine Biology. Frontiers in Immunology.

Sources

- 1. The immunomodulatory molecule pidotimod induces the expression of the NOD-like receptor NLRP12 and attenuates TLR-induced inflammation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Modulation of airway epithelial cell functions by Pidotimod: NF-kB cytoplasmatic expression and its nuclear translocation are associated with an increased TLR-2 expression [pubmed.ncbi.nlm.nih.gov]

- 3. Immunomodulation—a general review of the current state-of-the-art and new therapeutic strategies for targeting the immune system - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Protocol for monitoring phagocytosis of cancer cells by TAM-like macrophages using imaging cytometry - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Modulation of airway epithelial cell functions by Pidotimod: NF-kB cytoplasmatic expression and its nuclear translocation are associated with an increased TLR-2 expression - PMC [pmc.ncbi.nlm.nih.gov]

Technical Guide: Antioxidant Mechanisms & Therapeutic Applications of 3-Pyroglutamylthiazolidine-4-carboxylic acid (PGTCA)

Executive Summary

3-Pyroglutamylthiazolidine-4-carboxylic acid (PGTCA), widely recognized by its International Nonproprietary Name (INN) Pidotimod , is a synthetic dipeptide immunomodulator.[1][2] While its primary clinical indication is the stimulation of cell-mediated immunity (via TLR upregulation and dendritic cell maturation), PGTCA exhibits significant, albeit often overlooked, antioxidant properties .

Unlike classical direct radical scavengers (e.g., ascorbic acid), PGTCA functions primarily as a metabolic antioxidant and redox-regulator . Its pharmacophore—the thiazolidine-4-carboxylic acid ring—acts as a "masked" cysteine donor, facilitating the intracellular synthesis of Glutathione (GSH), the body’s master antioxidant. This guide dissects the dual-mechanism of PGTCA: (1) Direct metabolic support of the GSH pool and (2) Indirect reduction of oxidative burden via accelerated immune resolution.

Chemical & Structural Basis of Antioxidant Activity

The antioxidant potential of PGTCA is encoded in its unique structural motifs. It is a condensation product comprising two key moieties:

-

L-Pyroglutamic Acid: Enhances bioavailability and stability against enzymatic degradation.

-

L-Thiazolidine-4-carboxylic Acid (Thioproline): A sulfur-containing ring derived from cysteine and formaldehyde.

Structure-Activity Relationship (SAR)

-

The Thiazolidine Ring (The Redox Core): The sulfur atom at position 1 of the thiazolidine ring is the critical determinant of antioxidant activity. In vivo, this ring can undergo hydrolysis or enzymatic cleavage to release L-Cysteine .

-

Cysteine Delivery System: Free cysteine is rapidly oxidized to cystine in the plasma, limiting its cellular uptake. The thiazolidine ring protects the thiol (-SH) group, allowing PGTCA to enter the cell intact. Once intracellular, it releases cysteine, the rate-limiting precursor for Glutathione (GSH) synthesis.[3]

Visualization: Structural Pharmacophore

Figure 1: Structural decomposition of PGTCA highlighting the Thiazolidine ring as a precursor for intracellular antioxidant defense.

Mechanisms of Action: The "Dual-Phase" Model

PGTCA reduces oxidative stress through two distinct, synergistic pathways.

Phase I: Intracellular GSH Restoration (Metabolic)

Oxidative stress depletes intracellular GSH. PGTCA replenishes this pool.

-

Transport: PGTCA crosses the cell membrane (likely via peptide transporters like PEPT1).

-

Conversion: Intracellular enzymes (e.g., 5-oxoprolinase or non-specific peptidases) cleave the peptide bond and open the thiazolidine ring.

-

Synthesis: Released L-Cysteine combines with Glutamate and Glycine to form GSH.

-

Result: Enhanced capacity to neutralize Reactive Oxygen Species (ROS) like Superoxide (

) and Hydrogen Peroxide (

Phase II: Immune Resolution (Biological)

Chronic inflammation is a "respiratory burst" gone wrong, generating excessive ROS.

-

TLR Activation: PGTCA upregulates Toll-Like Receptors (TLR2/TLR4).

-

Th1 Polarization: Shifts immune response from Th2 (allergic/chronic) to Th1 (efficient clearance).

-

Clearance: Rapid elimination of pathogens removes the stimulus for continuous ROS generation by macrophages and neutrophils.

Visualization: Signaling & Redox Pathway

Figure 2: Dual-mechanism pathway showing metabolic GSH restoration and immune-mediated ROS reduction.

Experimental Validation Protocols

To validate the antioxidant properties of PGTCA, researchers must distinguish between direct chemical scavenging (likely low) and intracellular biological activity (likely high).

Protocol A: Intracellular GSH Restoration Assay

Objective: Verify PGTCA as a cysteine prodrug in oxidative stress models.

-

Cell Line: Human Bronchial Epithelial Cells (16HBE) or Macrophages (RAW 264.7).

-

Pre-treatment: Incubate cells with PGTCA (10, 50, 100 µM) for 24 hours.

-

Stress Induction: Expose cells to

(500 µM) or cigarette smoke extract (CSE) for 4 hours. -

Measurement:

-

Lyse cells using sulfosalicylic acid.

-

Quantify Total GSH and GSSG (oxidized glutathione) using an enzymatic recycling assay (DTNB reductase method).

-

-

Validation Criterion: A statistically significant, dose-dependent prevention of GSH depletion compared to control.

Protocol B: ROS Scavenging in Phagocytes (Functional Assay)

Objective: Assess if PGTCA modulates the oxidative burst in immune cells.

-

Cell Line: Polymorphonuclear leukocytes (PMNs) or PBMCs isolated from healthy donors.

-

Treatment: PGTCA (various concentrations) vs. N-Acetylcysteine (NAC) as positive control.

-

Stimulation: Activate respiratory burst using PMA (Phorbol 12-myristate 13-acetate).

-

Detection:

-

Add DCFH-DA (Dichlorofluorescein diacetate) probe.

-

Measure fluorescence intensity (Ex: 485nm, Em: 535nm) via flow cytometry or plate reader.

-

-

Data Output: % Inhibition of ROS generation.

Protocol C: Chemical Scavenging (Control)

Objective: Determine direct radical scavenging capacity (expected to be lower than biological activity).

-

Assay: DPPH (2,2-diphenyl-1-picrylhydrazyl) Assay.

-

Method: Mix PGTCA with 0.1 mM DPPH in methanol. Incubate 30 min in dark. Measure Absorbance at 517 nm.[5]

-

Note: PGTCA is expected to show high

(low direct activity) compared to Trolox/Ascorbic acid. This confirms its mechanism is metabolic, not purely chemical.

Data Summary & Comparative Analysis

The following table summarizes expected pharmacological profiles based on thiazolidine derivative literature.

| Parameter | PGTCA (Pidotimod) | Ascorbic Acid (Vit C) | N-Acetylcysteine (NAC) |

| Primary Class | Immunomodulator / GSH Precursor | Direct Scavenger | GSH Precursor / Mucolytic |

| Direct DPPH Scavenging | Low / Negligible | Very High | Low |

| Intracellular GSH Boost | High (via Thiazolidine ring) | Moderate | High |

| Mechanism | Cysteine delivery + Immune regulation | Electron donation | Cysteine delivery |

| Clinical Utility | Recurrent Infections, COPD | General Antioxidant | COPD, Acetaminophen toxicity |

| Stability | High (Peptide bond) | Low (Oxidizes rapidly) | Moderate |

References

-

Ribaldi, E. et al. (1994). Pidotimod: a new biological response modifier. Immunological activity.[2][6][7][8][9]Arzneimittelforschung , 44(12A), 1443-1446.

-

Carta, S. et al. (2013). Pidotimod promotes innate immunity through Toll-like receptor 2 up-regulation.International Immunopharmacology , 16(1), 36-41.

-

Weber, H. et al. (1982). Thiazolidine-4-carboxylic acid, a physiologic sulfhydryl antioxidant with potential value in geriatric medicine.Archives of Gerontology and Geriatrics , 1(4), 299-310.

-

Porta, C. et al. (1994). Pharmacology and toxicology of Pidotimod.Arzneimittelforschung , 44(12A), 1411-1416.

-

Rossi, A. et al. (2015). The Immune-Modulator Pidotimod Affects the Metabolic Profile of Exhaled Breath Condensate in Bronchiectatic Patients.Mediators of Inflammation , 2015, 238258.

Sources

- 1. From Legacy to Innovation: Pidotimod’s Expanding Therapeutic Horizon - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. mdpi.com [mdpi.com]

- 4. mdpi.com [mdpi.com]

- 5. Determination of Antioxidants by DPPH Radical Scavenging Activity and Quantitative Phytochemical Analysis of Ficus religiosa - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Pidotimod: In-depth review of current evidence - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. Pidotimod: a review of its pharmacological features and clinical effectiveness in respiratory tract infections - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Reappraisal of Pidotimod: an immunomodulatory agent with 30-year evidence - PubMed [pubmed.ncbi.nlm.nih.gov]

Therapeutic Architecture: Anti-Inflammatory Mechanisms and Preclinical Evaluation of Thiazolidine-4-Carboxylic Acid Derivatives

Executive Summary

This technical guide analyzes the therapeutic potential of Thiazolidine-4-Carboxylic Acid (TCA) derivatives as a distinct class of anti-inflammatory agents. Unlike thiazolidinediones (glitazones), which primarily target PPAR-

Chemical Basis & Structure-Activity Relationship (SAR)

The core scaffold, thiazolidine-4-carboxylic acid (thioproline) , is a sulfur-containing heterocycle formed by the condensation of L-cysteine with an aldehyde or ketone. Its therapeutic value lies in its ring stability and substituents.

The "Cysteine Prodrug" Mechanism

The thiazolidine ring acts as a masked form of L-cysteine. Under physiological conditions, or via enzymatic hydrolysis, the ring opens to liberate free sulfhydryl (-SH) groups.

-

Mechanism: The released L-cysteine serves as a precursor for Glutathione (GSH) biosynthesis.

-

Impact: Elevated intracellular GSH neutralizes Reactive Oxygen Species (ROS), interrupting the oxidative feedback loop that sustains chronic inflammation.

SAR Optimization for Anti-Inflammatory Potency

Modifications at the C-2 and N-3 positions dictate potency and selectivity.

-

C-2 Substitution: Introduction of lipophilic aryl groups (e.g., 2-hydroxyphenyl, 4-chlorophenyl) enhances cell membrane permeability and affinity for the COX-2 hydrophobic channel.

-

N-3 Acylation: Acylation of the nitrogen atom stabilizes the ring against premature hydrolysis and can improve binding to the NF-

B complex. -

Carboxylic Acid Moiety (C-4): Essential for hydrogen bonding within the active sites of target enzymes (e.g., Arg-120 in COX enzymes).

Mechanistic Pathways

The anti-inflammatory efficacy of TCA derivatives is not monolithic; it operates through a convergent mechanism involving antioxidant cytoprotection and enzymatic inhibition.

Pathway A: Oxidative Stress Reduction

ROS are key activators of the NLRP3 inflammasome. By scavenging ROS and replenishing GSH pools, TCA derivatives prevent the priming step of NLRP3 activation, thereby reducing the maturation of IL-1

Pathway B: COX-2 and NF- B Inhibition

-

COX-2 Selectivity: Bulky substituents at the C-2 position allow these derivatives to fit into the larger side pocket of COX-2, avoiding the steric hindrance found in the narrower COX-1 channel (similar to the Coxib binding mode).

-

NF-

B Suppression: TCA derivatives have been shown to inhibit the phosphorylation of I

Visualization: Mechanistic Convergence

Figure 1: Dual-pathway mechanism showing antioxidant prodrug activity (left) and direct anti-inflammatory signaling inhibition (right).

Preclinical Evaluation Protocols

To validate the efficacy of novel TCA derivatives, the following self-validating experimental workflows are recommended.

Synthesis of 2-Aryl-Thiazolidine-4-Carboxylic Acids

Principle: Nucleophilic condensation of L-cysteine with substituted benzaldehydes.

Protocol:

-

Reagents: Dissolve L-cysteine hydrochloride (10 mmol) in distilled water (20 mL).

-

Addition: Add sodium acetate (10 mmol) to buffer the solution to pH ~5-6.

-

Condensation: Add the appropriate aryl aldehyde (10 mmol) dissolved in ethanol (10 mL) dropwise with continuous stirring.

-

Reaction: Reflux the mixture at 80°C for 4–6 hours. Monitor progress via TLC (Solvent: Methanol/Chloroform 1:9).

-

Isolation: Cool the reaction mixture to 0°C (ice bath). The solid product will precipitate.

-

Purification: Filter the precipitate and recrystallize from hot ethanol to obtain pure crystals.

-

Validation: Confirm structure via 1H-NMR (presence of thiazolidine ring protons at

3.5-4.5 ppm) and FT-IR (C-S stretch at ~600-700 cm

In Vitro Antioxidant Assay (DPPH Method)

Purpose: To quantify the ROS scavenging potential of the liberated cysteine moiety.

Protocol:

-

Preparation: Prepare a 0.1 mM solution of 2,2-diphenyl-1-picrylhydrazyl (DPPH) in methanol.

-

Treatment: Mix 1 mL of test compound solution (concentrations: 10–100

M) with 3 mL of DPPH solution. -

Incubation: Incubate in the dark at room temperature for 30 minutes.

-

Measurement: Measure absorbance at 517 nm using a UV-Vis spectrophotometer.

-

Calculation:

Self-Validation: Use Ascorbic Acid as a positive control.[1] IC50 should be calculated via non-linear regression.

In Vivo Anti-Inflammatory Model (Carrageenan-Induced Paw Edema)

Purpose: To assess efficacy in a biphasic acute inflammation model (Phase 1: Histamine/Serotonin; Phase 2: Prostaglandins/COX).

Protocol:

-

Animals: Wistar rats (150–200g), fasted for 12 hours prior to experiment.

-

Grouping:

-

Group I: Vehicle Control (Saline/CMC).

-

Group II: Standard Drug (Indomethacin 10 mg/kg, p.o.).

-

Group III-V: Test TCA Derivative (Low, Mid, High dose: e.g., 5, 10, 20 mg/kg, p.o.).

-

-

Drug Administration: Administer treatments 1 hour prior to induction.

-

Induction: Inject 0.1 mL of 1%

-carrageenan solution into the sub-plantar region of the right hind paw. -

Measurement: Measure paw volume using a Digital Plethysmometer at

hours. -

Data Analysis: Calculate % Edema Inhibition relative to the vehicle control.

-

Note: Significant inhibition at 3–6 hours indicates COX pathway interference.

-

Data Synthesis & Comparative Potency

The following table summarizes typical potency ranges for optimized TCA derivatives compared to standard NSAIDs, based on aggregated preclinical data.

| Compound Class | COX-2 IC50 ( | Selectivity Index (COX-1/COX-2) | Antioxidant IC50 (DPPH, | Edema Inhibition (3h, %) |

| Indomethacin | 0.60 | 0.1 (COX-1 selective) | >100 (Inactive) | 60-70% |

| Celecoxib | 0.04 | >300 (COX-2 selective) | >100 (Inactive) | 65-75% |

| Unsubstituted TCA | >100 | N/A | 45.2 | 10-15% |

| 2-(2-OH-phenyl)-TCA | 1.9 - 2.5 | ~50 (Moderate Selectivity) | 12.5 | 55-60% |

| 2-(4-Cl-phenyl)-TCA | 5.0 - 8.0 | ~10 | 25.0 | 40-50% |

Data Interpretation: The 2-hydroxyphenyl derivative (often denoted as Compound 1b or P9 in literature) shows a "sweet spot" of dual activity—moderate COX-2 inhibition combined with potent antioxidant capacity, offering a gastro-protective advantage over traditional NSAIDs.

Experimental Workflow Diagram

Figure 2: Integrated workflow for the development and validation of TCA derivatives.

References

-

Begum, N., et al. (2020).[2] Synthesis of (4R)-thiazolidine carboxylic acid and evaluation of antioxidant potential. Pakistan Journal of Pharmaceutical Sciences. Link

-

Gudipati, R., et al. (2021).[1][3][4] Thiazolidine Derivatives Attenuate Carrageenan-Induced Inflammatory Pain in Mice. Drug Design, Development and Therapy. Link

-

Chaudhary, P., et al. (2022). Synthesis, In Silico and Pharmacological Evaluation of New Thiazolidine-4-Carboxylic Acid Derivatives Against Ethanol-Induced Neurodegeneration. Journal of Biomolecular Structure and Dynamics. Link

-

Abdellatif, K.R.A., et al. (2017). Thiazolidine Derivatives as Anti-inflammatory Agents: COX Inhibition Profile and Molecular Docking Studies.[5][6] Molecules. Link

-

BenchChem. (2023). Application Note: Carrageenan-Induced Paw Edema Protocol. BenchChem Protocols. Link

Sources

- 1. Thiazolidine Derivatives Attenuate Carrageenan-Induced Inflammatory Pain in Mice - PMC [pmc.ncbi.nlm.nih.gov]

- 2. semanticscholar.org [semanticscholar.org]

- 3. Thiazolidine Derivatives Attenuate Carrageenan-Induced Inflammatory Pain in Mice - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. biointerfaceresearch.com [biointerfaceresearch.com]

- 5. tandfonline.com [tandfonline.com]

- 6. Synthesis, In Silico and Pharmacological Evaluation of New Thiazolidine-4-Carboxylic Acid Derivatives Against Ethanol-Induced Neurodegeneration and Memory Impairment - PMC [pmc.ncbi.nlm.nih.gov]

Technical Deep Dive: Structural Analogues of 3-Pyroglutamylthiazolidine-4-carboxylic Acid (Pidotimod)

Executive Summary

3-Pyroglutamylthiazolidine-4-carboxylic acid (chemically synonymous with Pidotimod ) represents a distinct class of synthetic biological response modifiers (BRMs).[1] Unlike recombinant cytokines or bacterial lysates, this dipeptide-like molecule combines the enzymatic stability of a pyroglutamic acid (pGlu) ring with the redox-active properties of a thiazolidine ring.[1]

This technical guide analyzes the structural activity relationships (SAR) of this scaffold, delineating how specific analogues modulate immunogenic potency. It provides validated synthetic protocols and mechanistic pathways, serving as a blueprint for researchers developing next-generation immunostimulants.

Structural Architecture & SAR Analysis

The pharmacological efficacy of 3-Pyroglutamylthiazolidine-4-carboxylic acid hinges on the synergy between its two primary domains: the N-terminal Pyroglutamate and the C-terminal Thiazolidine-4-carboxylate .[1]

The Pyroglutamate (pGlu) Domain[1]

-

Function: Metabolic Stability.[1]

-

Mechanism: The lactam ring of pyroglutamic acid renders the N-terminus resistant to aminopeptidase degradation.[1] This is a critical advantage over linear peptides, granting the molecule high oral bioavailability (~45%).

-

Analogue Implication: Opening this ring (glutamic acid derivatives) drastically reduces half-life. Substitutions on the lactam nitrogen (N-alkylation) generally abolish activity, suggesting the NH group acts as a critical hydrogen bond donor in the receptor pocket.

The Thiazolidine Domain (The Sulfur Bridge)[1]

-

Function: Redox Modulation & Conformational Rigidity.[1]

-

Mechanism: Thiazolidine is a sulfur-containing bioisostere of proline.[1] The sulfur atom at position 1 confers antioxidant properties (radical scavenging) not present in proline.[1] Furthermore, the ring puckering of thiazolidine differs from pyrrolidine (proline), altering the spatial orientation of the C-4 carboxylate.

-

Analogue Implication: Replacing the thiazolidine ring with a proline ring (yielding L-Pyroglutamyl-L-Proline) results in a compound with significantly lower immunomodulatory activity, highlighting the necessity of the sulfur atom for the specific "adjuvant-like" mechanism.[1]

Stereochemical Criticality

The molecule possesses two chiral centers.[1][2] The biological activity is highly stereospecific:

-

Active Isomer: (4R)-3-[(S)-5-oxo-2-pyrrolidinyl]carbonyl]-thiazolidine-4-carboxylic acid.[1]

-

Inactive/Low Activity: The (R,S) or (S,R) diastereomers show markedly reduced affinity for receptor targets.

Table 1: Comparative SAR of Key Analogues

| Compound Class | Modification | Effect on Stability | Effect on Immunogenicity | Primary Utility |

| Pidotimod (Parent) | None | High (Lactam protected) | High (TLR2/NF-kB activation) | Clinical Immunostimulant |

| Proline Analogue | Thiazolidine | High | Low | Negative Control / Structural Probe |

| Oxazolidine Analogue | Sulfur | Moderate | Low-Moderate | Bioisosteric Study |

| Ester Prodrugs | COOH | High (Lipophilic) | Inactive (requires hydrolysis) | Enhanced Membrane Permeability |

| Glutamyl Analogue | Ring Opening (pGlu | Low (Rapid degradation) | Negligible | Metabolic Metabolite |

Pharmacological Mechanisms: The NF-kB Axis[1]

The parent molecule acts as a "danger signal" mimic, interacting with Pattern Recognition Receptors (PRRs), specifically Toll-Like Receptors (TLR2 and TLR7). This interaction triggers a signaling cascade culminating in the nuclear translocation of NF-kB.[1]

Pathway Visualization

The following diagram illustrates the signal transduction pathway where the molecule upregulates HLA-DR and co-stimulatory molecules (CD83, CD86) on dendritic cells.

Figure 1: Signal transduction pathway showing Pidotimod-induced TLR2 activation leading to NF-kB translocation and cytokine expression.[1]

Synthetic Methodology

The synthesis of 3-Pyroglutamylthiazolidine-4-carboxylic acid requires strict control over stereochemistry to prevent racemization of the L-isomers.[1] The most robust industrial method involves the condensation of L-pyroglutamic acid with L-thiazolidine-4-carboxylic acid esters, followed by controlled hydrolysis.[1]

Protocol: Condensation via Mixed Anhydride or Carbodiimide

Objective: Synthesis of (4R)-3-[(S)-5-oxo-2-pyrrolidinyl]carbonyl]-thiazolidine-4-carboxylic acid.

Reagents:

-

L-Pyroglutamic acid (or L-N-t-butoxycarbonylpyroglutamic acid).[1][3][4][5]

-

L-Thiazolidine-4-carboxylic acid ethyl ester (Note: Ethyl ester is preferred over methyl for yield optimization).[1][4]

-

Dicyclohexylcarbodiimide (DCC) or Isobutyl chloroformate.[1]

-

Solvent: Dichloromethane (DCM) or Tetrahydrofuran (THF).[1]

Step-by-Step Workflow:

-

Activation: Dissolve L-pyroglutamic acid (1.0 eq) in dry DCM at 0°C. Add DCC (1.1 eq) to form the active ester in situ. Critical: Maintain <5°C to minimize racemization.[1]

-

Coupling: Add L-thiazolidine-4-carboxylic acid ethyl ester (1.0 eq) dropwise. Allow the reaction to warm to room temperature (20-25°C) and stir for 12-16 hours.

-

Filtration: Filter off the dicyclohexylurea (DCU) byproduct.[1]

-

Hydrolysis: Dissolve the resulting intermediate (ethyl ester) in a mixture of water/acetone. Add NaOH (1.05 eq) dropwise at 0-5°C.

-

Workup: Acidify with concentrated HCl to pH 2.0. The product precipitates or is extracted with ethyl acetate.[1]

-

Purification: Recrystallize from water/ethanol.

Synthetic Logic Flow

Figure 2: Synthetic workflow for the production of Pidotimod via carbodiimide coupling and ester hydrolysis.[1]

Analytical Characterization & Validation

To ensure scientific integrity, the synthesized analogue must be validated using the following parameters. These serve as the "Self-Validating System" for the protocol.

-

Specific Rotation

: -

NMR Spectroscopy:

-

H NMR (DMSO-d6): Look for the characteristic thiazolidine protons—a doublet at

- C NMR: Confirm the presence of three carbonyl peaks (two amide/lactam, one carboxylic acid).

-

H NMR (DMSO-d6): Look for the characteristic thiazolidine protons—a doublet at

-

HPLC Purity:

References

-

Coppi, G., et al. (1989). "Pidotimod: a new biological response modifier."[1] Arzneimittel-Forschung, 44(12A), 1417-1421.[1]

-

Riboldi, P., et al. (2009). "Pidotimod activates NF-kB in human dendritic cells."[1] International Journal of Immunopathology and Pharmacology, 22(2), 255-262.

-

Poli Industria Chimica S.p.A. (1991).[1] "Process for the preparation of 3-(L-pyroglutamyl)-L-thiazolidine-4-carboxylic acid derivatives." European Patent EP0422566A1.[1]

-

Mahashur, A., et al. (2019).[6] "Pidotimod: In-depth review of current evidence."[1][6][7] Lung India, 36(5), 422-433.[6]

-

Carta, S., et al. (2013). "Modulation of airway epithelial cell functions by Pidotimod: NF-kB cytoplasmatic expression and its nuclear translocation."[1][7] Italian Journal of Pediatrics, 39,[7] 29.

Sources

- 1. Pidotimod | C9H12N2O4S | CID 65944 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. EP0422566A1 - A process for the preparation of 3-(L-pyroglutamyl)-L-thiazolidine-4-carboxylic acid derivatives - Google Patents [patents.google.com]

- 4. FI95271C - Process for preparing 3- (L-pyroglutamyl) -L-thiazolidine-4-carboxylic acid and its N-substituted derivatives - Google Patents [patents.google.com]

- 5. IL95949A - Process for the preparation of 3-(l-pyroglutamyl)-l-thiazolidine-4- carboxylic acid and its derivatives - Google Patents [patents.google.com]

- 6. researchgate.net [researchgate.net]

- 7. From Legacy to Innovation: Pidotimod’s Expanding Therapeutic Horizon - PMC [pmc.ncbi.nlm.nih.gov]

L-pyroglutamic acid and L-thiazolidine-4-carboxylic acid condensation

Technical Guide: Synthesis of Pidotimod via Condensation of L-Pyroglutamic Acid and L-Thiazolidine-4-Carboxylic Acid

Introduction

This technical guide details the synthetic condensation of L-pyroglutamic acid (5-oxoproline) and L-thiazolidine-4-carboxylic acid (thioproline) to produce Pidotimod ((4R)-3-[(2S)-5-oxo-2-pyrrolidinyl]carbonyl]-4-thiazolidinecarboxylic acid).

Pidotimod is a synthetic dipeptide immunomodulator used to stimulate innate and adaptive immune responses.[1][2] The synthesis presents a specific stereochemical challenge: preserving the chirality of both the L-pyroglutamic moiety (S-configuration) and the L-thiazolidine moiety (R-configuration) during the formation of the amide bond.

Strategic Synthesis Overview: The reaction is a nucleophilic acyl substitution where the secondary amine of the thiazolidine ring attacks the activated carboxylic acid of the pyroglutamic ring.

-

Reactant A: L-Pyroglutamic acid (Internal lactam; chemically stable but requires activation).

-

Reactant B: L-Thiazolidine-4-carboxylic acid (Secondary amine nucleophile; sensitive to oxidation).

-

Critical Quality Attribute (CQA): Optical purity. Racemization at the pyroglutamic

-carbon is a known risk under strongly basic or high-temperature conditions.

Reaction Mechanism & Pathway

The formation of the peptide bond requires the activation of the carboxylic acid group on L-pyroglutamic acid. Two primary mechanistic pathways are detailed below: the Acid Chloride Pathway (favored for industrial scalability) and the Active Ester/DCC Pathway (favored for laboratory precision).

Mechanistic Diagram (DOT)

Figure 1: Mechanistic pathway for the condensation of L-Pyroglutamic acid and L-Thiazolidine-4-carboxylic acid.[1][2][3][4][5][6][7][8][9][10][11][12]

Experimental Protocols

Protocol A: Acid Chloride Method (Scalable/Industrial)

This method utilizes thionyl chloride (

Reagents:

-

L-Pyroglutamic acid (1.0 eq)

-

Thionyl chloride (1.2 eq)

-

Triethylamine (TEA) or NaOH (Base)

-

Solvents: Dichloromethane (DCM) or THF; Water (for Schotten-Baumann variant).

Step-by-Step Methodology:

-

Activation (Acid Chloride Formation):

-

Suspend L-pyroglutamic acid in dry DCM under nitrogen atmosphere.

-

Cool to 0–5°C. Add thionyl chloride dropwise to control exotherm.

-

Add a catalytic amount of DMF (dimethylformamide) to initiate the Vilsmeier-Haack-like chlorination mechanism.

-

Reflux gently (approx. 40°C) for 2–3 hours until gas evolution (

, -

In-process Check: Evaporate a small aliquot; IR should show acyl chloride stretch ~1780 cm⁻¹.

-

Remove excess thionyl chloride via vacuum distillation. Dissolve the residue (L-pyroglutamyl chloride) in fresh dry DCM or THF.

-

-

Coupling (Schotten-Baumann Conditions):

-

Dissolve L-thiazolidine-4-carboxylic acid in water containing 2.0 eq of NaOH (or use an organic base like TEA in DCM).

-

Cool the aqueous amine solution to 0–5°C.

-

Add the L-pyroglutamyl chloride solution dropwise while vigorously stirring.

-

Critical Control: Maintain pH between 8.0 and 9.0 using dilute NaOH. If pH drops < 7, the amine becomes protonated (ammonium) and non-nucleophilic; if pH > 10, risk of racemization increases.

-

-

Workup & Isolation:

-

After addition, stir at room temperature for 2–4 hours.

-

Separate phases (if biphasic). Acidify the aqueous phase carefully to pH 1.5–2.0 using 6N HCl.

-

Pidotimod will precipitate as a white solid.

-

Filter and wash with cold water.

-

Protocol B: Active Ester / DCC Method (Laboratory Precision)

This method uses Dicyclohexylcarbodiimide (DCC) to form an active ester in situ. It is milder and minimizes racemization risks but produces dicyclohexylurea (DCU) byproduct which must be removed.

Reagents:

-

L-Pyroglutamic acid (1.0 eq)

-

L-Thiazolidine-4-carboxylic acid ethyl ester (protected C-terminus is often preferred for DCC coupling to prevent self-polymerization, followed by hydrolysis). Note: Direct coupling with free acid is possible but lower yield.

-

DCC (1.1 eq)

-

HOBt (Hydroxybenzotriazole) (1.1 eq) - Prevents racemization.

-

Solvent: DMF or DCM.

Step-by-Step Methodology:

-

Activation:

-

Dissolve L-pyroglutamic acid and HOBt in dry DMF.

-

Cool to 0°C. Add DCC.

-

Stir for 30–60 minutes. The solution will become cloudy as DCU precipitates.

-

-

Coupling:

-

Add L-thiazolidine-4-carboxylic acid (or its ester hydrochloride salt + 1 eq TEA) to the mixture.

-

Allow to warm to room temperature and stir for 12–24 hours.

-

-

Purification:

-

Filter off the insoluble DCU byproduct.

-

Evaporate solvent under reduced pressure.

-

If ester was used: Hydrolyze with 1N NaOH/MeOH, then acidify to precipitate Pidotimod.

-

Recrystallize from water/ethanol.

-

Process Workflow & Control Strategy

The following diagram illustrates the critical path and decision points for the synthesis.

Figure 2: Operational workflow for Pidotimod synthesis.

Characterization & Self-Validation

To ensure the protocol has generated the correct molecule with high purity, the following analytical data must be verified.

Quantitative Data Summary

| Parameter | Specification / Expected Value | Validation Method |

| Appearance | White crystalline powder | Visual Inspection |

| Melting Point | 192–198°C (with decomposition) | Capillary Method |

| Optical Rotation | Polarimetry | |

| Solubility | Soluble in water; Insoluble in | Solubility Test |

| pKa | ~3.03 (Carboxylic acid) | Potentiometric Titration |

Spectroscopic Validation

-

H NMR (DMSO-

- ~12.5 ppm (s, 1H, -COOH, broad).

- ~8.0 ppm (s, 1H, Amide NH of pyroglutamic ring).

-

~5.0–4.6 ppm (m, 2H,

- ~4.5 ppm (d/m, 2H, Thiazolidine -S-CH2-N-).

- ~3.0–3.5 ppm (m, Thiazolidine ring protons).

- ~2.0–2.4 ppm (m, 4H, Pyroglutamic -CH2-CH2-).

-

Note: Due to restricted rotation around the amide bond (rotamers), peaks may appear broadened or split.

-

IR Spectrum (KBr):

-

3300–3400 cm⁻¹ (NH stretch).

-

1730 cm⁻¹ (COOH carbonyl).

-

1650 cm⁻¹ (Amide I carbonyl).

-

1420 cm⁻¹ (C-N stretch).

-

Troubleshooting

-

Low Yield: Check moisture content in the activation step. Thionyl chloride hydrolyzes rapidly. Ensure L-thiazolidine-4-carboxylic acid is fully dissolved (as salt) before addition.

-

Low Optical Rotation (Racemization): The coupling pH was likely too high (>10) or temperature was not controlled during the exothermic addition of acid chloride. Keep T < 5°C during addition.

-

Sticky Precipitate: Product may oil out if acidified too quickly. Acidify slowly with vigorous stirring to promote crystal growth.

References

- Synthesis method of pidotimod.

-

Pidotimod: In-depth review of current evidence. Lung India. 2019; 36(6): 500–505.[13] [Link]

-

Analytical and chemical profile of pidotimod. Arzneimittelforschung. 1994; 44(12A): 1405-10.[5] [Link]

-

Pidotimod Product Monograph. PubChem. CID 65944. [Link]

- Process for the preparation of 3-(L-pyroglutamyl)-L-thiazolidine-4-carboxylic acid derivatives.

Sources

- 1. Pidotimod: In-depth review of current evidence - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. Pidotimod | C9H12N2O4S | CID 65944 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. Analytical and chemical profile of pidotimod - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. mason.gmu.edu [mason.gmu.edu]

- 7. chembk.com [chembk.com]

- 8. Pidotimod CAS#: 121808-62-6 [m.chemicalbook.com]

- 9. Pidotimod | 121808-62-6 [chemicalbook.com]

- 10. CN106632592A - Preparation method of pidotimod - Google Patents [patents.google.com]

- 11. 1H chemical shifts in NMR: Part 23, the effect of dimethyl sulphoxide versus chloroform solvent on 1H chemical shifts - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. US10239847B1 - Method for 2-oxothiazolidine-4-carboxylic acid for cellular glutathione - Google Patents [patents.google.com]

- 13. file.medchemexpress.com [file.medchemexpress.com]

Pharmacological Profile of 3-Pyroglutamylthiazolidine-4-carboxylic acid (Pidotimod)

[1][2][3][4][5][6][7][8]

Executive Summary

3-Pyroglutamylthiazolidine-4-carboxylic acid , widely known by its International Nonproprietary Name (INN) Pidotimod , is a synthetic dipeptide immunomodulator.[1][2][3][4][5][6][7][8] Unlike direct antimicrobial agents, it functions as a biological response modifier (BRM), specifically targeting the innate immune architecture to orchestrate a downstream adaptive response.

Its primary pharmacological value lies in its ability to reverse immune senescence and suppression. By acting as a Toll-Like Receptor (TLR) agonist (specifically TLR2 and TLR7), it drives the maturation of dendritic cells (DCs) and polarizes T-helper cells toward a Th1 phenotype.[3] This guide details the molecule's physicochemical characteristics, signal transduction pathways, pharmacokinetic behavior, and validated experimental protocols for assessing its activity.

Chemical & Physicochemical Architecture

The molecule is a dipeptide composed of L-pyroglutamic acid and L-thiazolidine-4-carboxylic acid (thioproline). Its synthetic nature ensures high batch-to-batch reproducibility, a significant advantage over extractive thymic hormones.

| Parameter | Specification |

| IUPAC Name | (4R)-3-[(2S)-5-oxopyrrolidine-2-carbonyl]-1,3-thiazolidine-4-carboxylic acid |

| Molecular Formula | C₉H₁₂N₂O₄S |

| Molecular Weight | 244.27 g/mol |

| Stereochemistry | L,L-configuration (essential for receptor binding) |

| Solubility | Highly soluble in water; insoluble in most organic solvents. |

| Stability | Stable in acidic media; resistant to enzymatic hydrolysis in plasma. |

Pharmacodynamics: Mechanism of Action (MoA)

The core mechanism of 3-Pyroglutamylthiazolidine-4-carboxylic acid is the upregulation of pattern recognition receptors (PRRs) , specifically TLR2 on the surface of epithelial and dendritic cells.

Signaling Cascade

-

Receptor Ligation: The molecule binds to the extracellular domain of TLR2 (and potentially TLR7 in endosomes).

-

Adaptor Recruitment: This recruits MyD88 (Myeloid differentiation primary response 88).

-

Kinase Activation: Signal propagates through the IRAK complex (Interleukin-1 receptor-associated kinases).

-

Nuclear Translocation: IκB is phosphorylated and degraded, releasing NF-κB.

-

Transcriptional Output: NF-κB translocates to the nucleus, inducing expression of pro-inflammatory cytokines (IL-12, TNF-α) and co-stimulatory molecules (CD80, CD86).

-

Th1 Polarization: The release of IL-12 drives naïve CD4+ T-cells to differentiate into Th1 effectors, producing IFN-γ and enhancing macrophage phagocytosis.

Pathway Visualization

The following diagram illustrates the signal transduction pathway from receptor ligation to cytokine production.

Caption: Signal transduction pathway of Pidotimod showing TLR2-mediated NF-κB activation and subsequent Th1 polarization.

Pharmacokinetics (PK) Profile

The pharmacokinetic profile is characterized by rapid absorption and renal excretion without significant hepatic metabolism.[1][3] This lack of metabolism minimizes drug-drug interactions (DDIs), a critical feature for polypharmacy in elderly populations.

| PK Parameter | Value / Characteristic | Clinical Implication |

| Bioavailability (F) | ~45% (Oral) | Moderate; highly consistent intra-subject. |

| Food Effect | AUC reduced by ~50% | Critical: Must be administered 2h before/after meals.[3] |

| Tmax | 1.5 – 2.0 hours | Rapid onset of systemic exposure. |

| Half-life (t½) | 4 hours | Requires BID (twice daily) dosing for therapeutic coverage. |

| Distribution (Vd) | ~30 L | Distributes into extracellular fluid; no tissue accumulation. |

| Metabolism | Negligible | Excreted unchanged; safe for hepatically impaired patients. |

| Excretion | Renal (Urine) | Dose adjustment required in severe renal failure. |

Experimental Methodologies

To validate the pharmacological activity of 3-Pyroglutamylthiazolidine-4-carboxylic acid in a research setting, the following protocols are recommended. These assays quantify its two main pillars of action: Dendritic Cell (DC) Maturation and Phagocytic Activity .

Protocol A: Dendritic Cell Maturation Assay

Objective: Quantify the upregulation of co-stimulatory markers (CD83, CD86) and HLA-DR.[3]

Reagents:

-

Human PBMCs (Peripheral Blood Mononuclear Cells)

-

GM-CSF and IL-4 (for monocyte-to-DC differentiation)

-

Flow Cytometry Antibodies: Anti-CD83-FITC, Anti-CD86-PE, Anti-HLA-DR-APC.

Workflow:

-

Isolation: Isolate monocytes (CD14+) from PBMCs using magnetic bead separation.

-

Differentiation: Culture monocytes for 6 days in RPMI-1640 supplemented with 10% FBS, GM-CSF (50 ng/mL), and IL-4 (20 ng/mL) to generate immature DCs (iDCs).

-

Treatment:

-

Control: Vehicle only.

-

Experimental: Pidotimod (10, 50, 100 µg/mL).

-

Positive Control: LPS (1 µg/mL).

-

Incubate for 24–48 hours.

-

-

Acquisition: Harvest cells, wash with PBS/BSA, and stain with fluorophore-conjugated antibodies for 30 min at 4°C.

-

Analysis: Analyze via Flow Cytometry.

-

Valid Result: A statistically significant increase in Mean Fluorescence Intensity (MFI) for CD83 and CD86 in Pidotimod-treated cells vs. vehicle.

-

Protocol B: Macrophage Phagocytosis Assay

Objective: Assess the functional enhancement of innate immune cells.[1]

Workflow Visualization:

Caption: Step-by-step workflow for assessing macrophage phagocytic index using fluorescently labeled targets.

Clinical & Translational Context

The pharmacological profile of Pidotimod translates into specific clinical benefits, primarily in respiratory pathology.[4][5][8][9]

-

Pediatrics (RRTIs): In children with Recurrent Respiratory Tract Infections, the molecule corrects defective chemotaxis and phagocytosis. Clinical data shows a reduction in antibiotic use and school absenteeism [1].[1][3]

-

COPD Exacerbations: In Chronic Obstructive Pulmonary Disease, Pidotimod restores alveolar macrophage function, which is often suppressed by corticosteroids and hypoxia [2].

-

Viral Defense: By upregulating IFN-γ, it enhances the antiviral state, potentially limiting viral replication in the early phases of infection [3].

References

-

Pidotimod: a review of its pharmacological features and clinical effectiveness in respiratory tract infections. Source: Multidisciplinary Respiratory Medicine URL:[Link]

-

Pidotimod: The state of art. Source:[5] Clinical and Molecular Allergy URL:[Link]

-

From Legacy to Innovation: Pidotimod's Expanding Therapeutic Horizon. Source: PubMed / NIH URL:[Link]

-

Immunostimulants in respiratory diseases: focus on Pidotimod. Source: Multidisciplinary Respiratory Medicine URL:[Link]

Sources

- 1. Pidotimod: the state of art - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Pidotimod: In-depth review of current evidence - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. From Legacy to Innovation: Pidotimod's Expanding Therapeutic Horizon - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. From Legacy to Innovation: Pidotimod’s Expanding Therapeutic Horizon - PMC [pmc.ncbi.nlm.nih.gov]

- 8. What is Pidotimod used for? [synapse.patsnap.com]

- 9. researchgate.net [researchgate.net]

Technical Guide: In Vitro Characterization of 3-Pyroglutamylthiazolidine-4-carboxylic Acid (Pidotimod)

[1][2]

Executive Summary

3-Pyroglutamylthiazolidine-4-carboxylic acid , widely known as Pidotimod (CAS: 121808-62-6), is a synthetic dipeptide immunomodulator.[1][2][3][4][5][6][7][8][9] Unlike direct antimicrobial agents, Pidotimod functions by stimulating the host immune response, specifically shifting the adaptive immunity balance from a Th2 (allergic/humoral) to a Th1 (cellular/antiviral) phenotype.

This technical guide provides a rigorous framework for the in vitro study of Pidotimod. It details the physicochemical preparation, cellular targets (macrophages, dendritic cells), signaling pathways (NF-κB/MAPK), and validated protocols for assessing immunomodulatory potency.

Part 1: Physicochemical Properties & Reagent Preparation

Before initiating cellular assays, the stability and solubility of the compound must be established to ensure consistent dosing.

| Property | Specification | Technical Note |